NMR and FTIR Spectroscopic Characterization of 5-Chloro-1-(1-phenylethyl)-1H-benzo[d]imidazole-2-thiol: A Structural Elucidation Guide
NMR and FTIR Spectroscopic Characterization of 5-Chloro-1-(1-phenylethyl)-1H-benzo[d]imidazole-2-thiol: A Structural Elucidation Guide
Executive Summary
Benzimidazole derivatives are privileged pharmacophores in modern drug discovery, exhibiting a broad spectrum of biological activities, including antimicrobial, antiviral, and antineoplastic properties. Among these, 2-mercaptobenzimidazoles present a unique analytical challenge due to their inherent structural dynamics—specifically, the thione-thiol tautomerism .
This technical guide provides an in-depth, causality-driven framework for the structural elucidation of 5-Chloro-1-(1-phenylethyl)-1H-benzo[d]imidazole-2-thiol . By coupling Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy with multinuclear ( 1 H and 13 C) Nuclear Magnetic Resonance (NMR) spectroscopy, we establish a self-validating analytical system to definitively assign its molecular structure, stereochemical environment, and dominant tautomeric state.
Structural Dynamics: The Thione-Thiol Tautomerism
Although conventionally named as a "thiol" (1H-benzo[d]imidazole-2-thiol) following IUPAC nomenclature rules for principal functional groups, this class of molecules predominantly exists as the thione tautomer (1,3-dihydro-2H-benzimidazole-2-thione) in both the solid state and in polar aprotic solutions.
Understanding this equilibrium is critical for accurate spectral interpretation. The tautomeric shift from the thiol (-SH) to the thione (=S) form involves the migration of a proton from the exocyclic sulfur atom to the endocyclic nitrogen (N3). As documented in 1 [1], the thione form is thermodynamically stabilized by intermolecular hydrogen bonding and the resonance energy of the thioamide moiety. Our analytical workflow is explicitly designed to interrogate and validate this specific structural state.
Caption: Parallel spectroscopic workflow validating the thione tautomeric state of the benzimidazole core.
Solid-State Characterization: ATR-FTIR Spectroscopy
Causality in Experimental Design
Traditional transmission FTIR using KBr pellets is highly susceptible to moisture absorption, which produces a broad O-H stretching band (3400–3200 cm⁻¹) that obscures the critical N-H stretch of the thione tautomer. To circumvent this, we employ Attenuated Total Reflectance (ATR) FTIR . ATR requires no sample dilution, prevents hygroscopic interference, and preserves the native crystalline polymorph of the 2 [2].
Step-by-Step Protocol: ATR-FTIR
-
System Purge & Background: Purge the FTIR spectrometer with dry nitrogen for 30 minutes. Collect a background spectrum using a clean monolithic diamond ATR crystal (64 scans, 4 cm⁻¹ resolution).
-
Sample Application: Deposit ~2-5 mg of the pure, crystalline compound directly onto the center of the diamond crystal.
-
Optical Contact: Lower the pressure anvil and apply a consistent force (e.g., 80 psi) to ensure intimate contact between the solid sample and the evanescent wave generated at the crystal interface.
-
Data Acquisition: Acquire the sample spectrum from 4000 to 400 cm⁻¹ (64 scans).
-
Self-Validation Check: Verify the baseline at 2550 cm⁻¹. The absence of a weak, sharp peak here (characteristic of 3 [3]) confirms that the compound exists entirely in the thione form.
Quantitative Data Summary: FTIR
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Diagnostic Significance |
| ~3150 | N-H | Stretching (broad) | Confirms thione tautomer; replaces S-H |
| ~3050 | C-H (Aromatic) | Stretching (weak) | Phenyl and benzimidazole rings |
| ~2980, 2930 | C-H (Aliphatic) | Stretching | 1-phenylethyl methyl/methine groups |
| ~1600, 1450 | C=C, C=N | Stretching | Aromatic skeletal vibrations |
| ~1180 | C=S | Stretching | Thioamide band; definitive thione proof |
| ~810 | C-Cl | Stretching | Confirms halogenation at C-5 |
Solution-State Characterization: NMR Spectroscopy
Causality in Experimental Design
The choice of deuterated solvent is paramount. While CDCl 3 is standard for many organics, it fails here. Benzimidazole-2-thiones exhibit strong intermolecular hydrogen bonding, leading to severe signal broadening or insolubility in non-polar solvents. We mandate the use of DMSO-d 6 . As a strong hydrogen-bond acceptor, DMSO disrupts solute-solute aggregation, yielding sharp, highly resolved resonances. Crucially, DMSO-d 6 significantly slows the chemical exchange rate of the acidic N-H proton, allowing it to be directly observed in the 1 H NMR spectrum.
Furthermore, the 1-phenylethyl group introduces a chiral center . Assuming the compound is synthesized as a racemate, the enantiomers will be NMR-indistinguishable in an achiral solvent like DMSO-d 6 , presenting a single set of sharp signals. However, the methine proton (-CH-) will be profoundly deshielded due to the combined electron-withdrawing effects of the adjacent phenyl ring and the N1 atom of the benzimidazole core.
Step-by-Step Protocol: Multinuclear NMR
-
Sample Preparation: Dissolve 15 mg (for 1 H) to 40 mg (for 13 C) of the compound in 0.6 mL of anhydrous DMSO-d 6 (99.9 atom % D) containing 0.03% v/v TMS. Sonicate for 60 seconds to eliminate concentration gradients.
-
Sample Transfer: Transfer the solution to a precision 5 mm NMR tube.
-
1 H NMR Acquisition: Insert into a 400 MHz spectrometer. Lock on the deuterium signal, tune, and match. Acquire using a 30° pulse sequence (zg30), 16 transients, 2-second relaxation delay, and a 15 ppm spectral width.
-
13 C NMR Acquisition: Acquire 13 C{ 1 H} decoupled NMR using a standard sequence (zgpg30), 1024 transients, 2-second relaxation delay, and a 250 ppm spectral width.
-
Calibration: Reference spectra to the residual DMSO-d 5 quintet at 2.50 ppm ( 1 H) and the DMSO-d 6 septet at 39.52 ppm ( 13 C).
Quantitative Data Summary: 1 H NMR (400 MHz, DMSO-d 6 )
The 5-chloro substitution breaks the symmetry of the benzimidazole core, resulting in a distinct first-order coupling pattern for the aromatic protons (H-4, H-6, H-7).
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality / Coupling Mechanics |
| 12.80 | Broad Singlet | 1H | N-H (Thione) | Slow exchange in DMSO; confirms thione state |
| 7.45 | Doublet | 1H | Ar-H (H-7) | Ortho-coupling to H-6 ( J≈8.5 Hz) |
| 7.35 - 7.20 | Multiplet | 5H | Phenyl Ar-H | Overlapping signals of the freely rotating phenyl ring |
| 7.25 | Doub. of Doub. | 1H | Ar-H (H-6) | Ortho to H-7, Meta to H-4 ( J≈8.5,2.0 Hz) |
| 7.15 | Doublet | 1H | Ar-H (H-4) | Meta-coupling to H-6 ( J≈2.0 Hz) |
| 6.20 | Quartet | 1H | -CH- (Methine) | Deshielded by N1 and Phenyl; coupled to -CH 3 ( J≈7.0 Hz) |
| 1.90 | Doublet | 3H | -CH 3 (Methyl) | Coupled to methine -CH- ( J≈7.0 Hz) |
Quantitative Data Summary: 13 C NMR (100 MHz, DMSO-d 6 )
The 13 C spectrum provides the ultimate self-validation for the tautomeric state. A true thiol (C-SH) would exhibit a resonance around 140-150 ppm. The presence of a highly deshielded quaternary carbon near 169 ppm is the definitive signature of the 4 [4].
| Chemical Shift (δ, ppm) | Assignment | Diagnostic Significance |
| 169.5 | C=S (Thione) | Definitive proof of the thione tautomeric state |
| 140.2 | Phenyl C-1 | Quaternary carbon attached to the chiral center |
| 133.5, 131.0 | Benz. C-3a, C-7a | Bridgehead quaternary carbons of the core |
| 128.5, 127.8, 126.5 | Phenyl C-2 to C-6 | Aromatic methine carbons of the phenyl ring |
| 126.0 | Benz. C-5 | Quaternary carbon attached to the Chlorine atom |
| 123.4, 111.5, 109.8 | Benz. C-4, C-6, C-7 | Aromatic methine carbons of the benzimidazole core |
| 55.2 | -CH- (Methine) | Aliphatic methine carbon (deshielded by N1) |
| 17.8 | -CH 3 (Methyl) | Aliphatic methyl carbon |
Conclusion
The rigorous characterization of 5-Chloro-1-(1-phenylethyl)-1H-benzo[d]imidazole-2-thiol requires a methodology that accounts for its dynamic tautomeric nature. By utilizing ATR-FTIR to prevent moisture masking, and DMSO-d 6 in NMR to stabilize hydrogen bonding and slow proton exchange, we establish a self-validating dataset. The absence of an S-H stretch (FTIR), the presence of a 12.80 ppm N-H proton ( 1 H NMR), and the highly deshielded 169.5 ppm C=S resonance ( 13 C NMR) unequivocally prove that the molecule exists predominantly in the thione form. The distinct splitting patterns further validate the regiochemistry of the 5-chloro substitution and the integrity of the chiral 1-phenylethyl moiety.
References
-
Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. PMC (nih.gov). URL:[Link]
-
Benzimidazole: A Versatile Scaffold for Drug Discovery and Beyond - A Comprehensive Review. ResearchGate. URL: [Link]
-
FTIR trace showing the presence of thiol groups at 2550 cm⁻¹ in functionalized substrates. ResearchGate. URL:[Link]
-
Regioselective reaction of imidazole-2-thiols with N-sulfonylphenyldichloroacetaldimines. SciSpace. URL: [Link]
